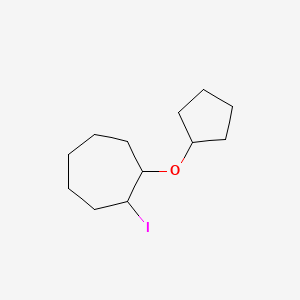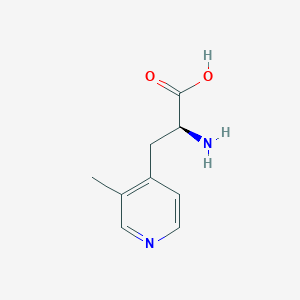
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 3-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methylpyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .
化学反応の分析
Types of Reactions: (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
科学的研究の応用
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it could inhibit enzyme activity by binding to the active site and preventing substrate access, or it could activate a receptor by mimicking the natural ligand .
類似化合物との比較
2-amino-3-methylpyridine: A structurally similar compound with a methyl group at the 3-position of the pyridine ring.
2-amino-4-methylpyridine: Another similar compound with the methyl group at the 4-position.
2-aminopyrimidine derivatives: These compounds share the amino group at the 2-position but have a different ring structure.
Uniqueness: (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a methyl group on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
ADHDQNCDTKRJGO-QMMMGPOBSA-N |
異性体SMILES |
CC1=C(C=CN=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(C=CN=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


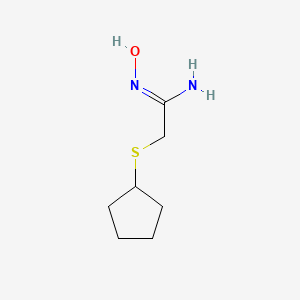

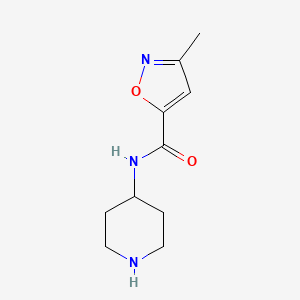
![2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol](/img/structure/B13312857.png)
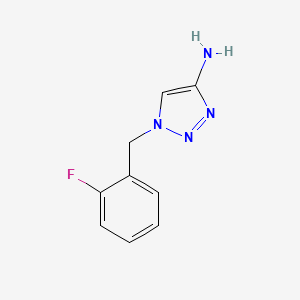
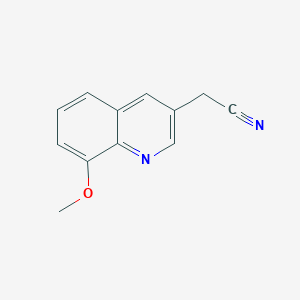
![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
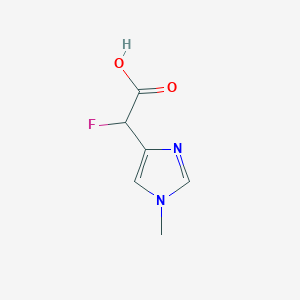
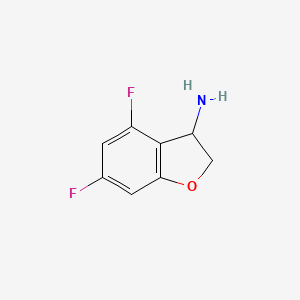
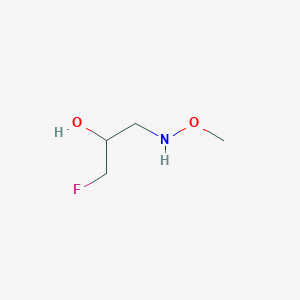
![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)

![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
